Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a chlorosulfonylmethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the chlorosulfonylmethyl group. One common method involves the reaction of ethyl cyclopropane-1-carboxylate with chlorosulfonylmethyl reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorosulfonylmethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(iodomethyl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(methanesulfonylmethyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is unique due to the presence of the chlorosulfonylmethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable for specific applications in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-7(9)6-3-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRMVMCUFAFAW-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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